![molecular formula C11H21N3O B13180981 N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)
N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide is a spirocyclic compound that has garnered attention in the field of medicinal chemistry. The unique structure of this compound, characterized by a spirocyclic core, makes it a valuable candidate for various applications, particularly in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide typically involves the condensation of appropriate amines with spirocyclic ketones. One common method includes the reaction of 2,6-diazaspiro[3.5]nonane with isopropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced purification techniques further enhances the feasibility of industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs. These derivatives often exhibit different pharmacological properties, making them useful for further research and development.
Applications De Recherche Scientifique
N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazaspiro[3.5]nonane: Another spirocyclic compound with similar structural features.
Diazabicyclo[4.3.0]nonane: A bicyclic compound with comparable pharmacological properties.
Uniqueness
N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable candidate for drug development, as it can interact with biological targets in ways that other compounds cannot.
Propriétés
Formule moléculaire |
C11H21N3O |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N-propan-2-yl-2,8-diazaspiro[3.5]nonane-2-carboxamide |
InChI |
InChI=1S/C11H21N3O/c1-9(2)13-10(15)14-7-11(8-14)4-3-5-12-6-11/h9,12H,3-8H2,1-2H3,(H,13,15) |
Clé InChI |
FKUHLZGYDZBLRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)N1CC2(C1)CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


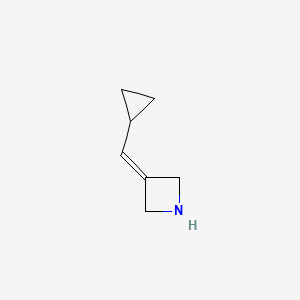
![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)
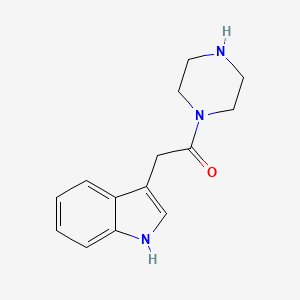

![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
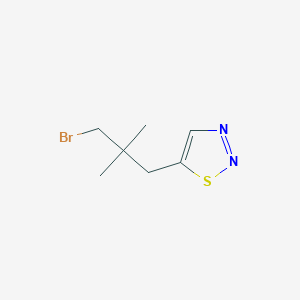
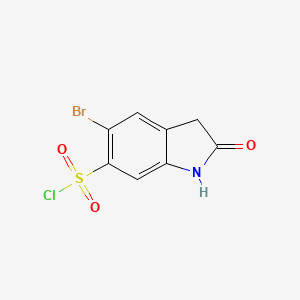
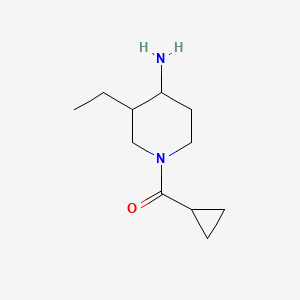
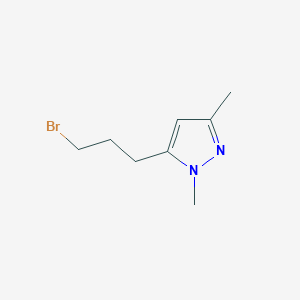
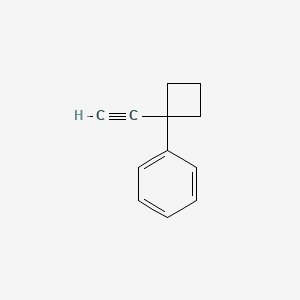
![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
